molecular formula C10H7ClFNO B2815095 4-Chloro-7-fluoro-6-methoxyquinoline CAS No. 25759-94-8

4-Chloro-7-fluoro-6-methoxyquinoline

Cat. No. B2815095
CAS RN: 25759-94-8
M. Wt: 211.62
InChI Key: VQQKJOIDUVQMPF-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-6-methoxyquinoline is a chemical compound with the molecular formula C10H7ClFNO. It has a molecular weight of 211.62 . It is a quinoline derivative, which is a class of compounds that are widespread in nature and have been long used in medicine .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing heterocyclic compound, substituted with chlorine, fluorine, and methoxy groups .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Scientific Research Applications

Chemosensory Applications

The compound 5-chloro-8-methoxyquinoline, which is structurally similar to 4-chloro-7-fluoro-6-methoxyquinoline, has been investigated for its use as a chemosensor. This specific compound has shown selective responses to Cd2+ over other metal ions, indicating potential utility in measuring cadmium concentrations in various environments, such as waste effluent streams and food products (Prodi et al., 2001).

Synthesis for Antibiotic Development

Halogenated quinoline building blocks, similar to this compound, have significant utility in antimicrobial drug discovery. A practical and scalable synthesis method for compounds like 4-bromo-3-fluoro-6-methoxyquinoline has been developed, highlighting the relevance of such compounds in antibiotic synthesis (Flagstad et al., 2014).

Fluorescence Properties

The fluorescence properties of quinoline derivatives, including those similar to this compound, have been extensively studied. For instance, the fluorescence of 6-methoxyquinoline has been analyzed, which is relevant for understanding the photophysical characteristics of related compounds (Schulman et al., 1974).

Antimicrobial Studies

Compounds structurally related to this compound have been synthesized and evaluated for antimicrobial activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Antioxidative Properties

Research on 4-hydroxyquinoline derivatives, which are structurally related to this compound, has shown that these compounds can exhibit antioxidative or prooxidative effects. This is significant in understanding the free-radical-mediated processes and potential therapeutic applications of such compounds (Liu et al., 2002).

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-7-fluoro-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQKJOIDUVQMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25759-94-8
Record name 4-chloro-7-fluoro-6-methoxyquinoline
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